molecular formula C7H14N4 B12833166 N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Cat. No.: B12833166
M. Wt: 154.21 g/mol
InChI Key: GKERKLLAMVQMOK-UHFFFAOYSA-N
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Description

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine (CAS 184173-41-9) is a chemical compound with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol . It is offered as a research-use-only chemical for professional laboratory research. This compound is a pyrazole derivative, a class of heterocyclic structures known as a privileged scaffold in drug discovery due to a broad spectrum of biological activities . Pyrazole cores are found in numerous clinically approved pharmaceuticals and are frequently investigated for their therapeutic potential across various categories, including in studies related to autoimmune diseases and thrombocytopenia . The broader family of pyrazole derivatives is actively researched for diverse pharmacological applications, with recent studies highlighting their significant antioxidant and antimicrobial activities against strains such as Pseudomonas aeruginosa and Staphylococcus aureus . Researchers value this compound as a versatile building block for synthesizing more complex molecules. Its structure allows for further chemical modifications, enabling the exploration of new compounds with tailored properties for scientific and medicinal chemistry applications . Handle with care; refer to the safety data sheet. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3

InChI Key

GKERKLLAMVQMOK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NN1C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-dimethyl-2-nitropropene under acidic conditions, followed by reduction of the nitro group to form the desired diamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its amino groups under controlled conditions. Key pathways include:

Reaction TypeConditionsProductsKey Observations
Nitroso Formation Treatment with NaNO₂/HCl (0–5°C)N5-Ethyl-1,3-dimethyl-1H-pyrazole-4-nitroso-5-amineForms a stable nitroso derivative at the N5 position.
Nitro Derivative Synthesis HNO₃/H₂SO₄ (15–20°C)4-Nitro-N5-ethyl-1,3-dimethyl-1H-pyrazole-5-amineRequires low temperatures to avoid over-oxidation.

These reactions highlight the susceptibility of the primary amine group at position 5 to electrophilic substitution.

Reduction Reactions

Reductive modifications target both the ethyl and amino substituents:

Reaction TypeConditionsProductsKey Observations
Amide Reduction LiAlH₄/THF (reflux)N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamineConfirms stability of the pyrazole ring under strong reducing conditions.
Ethyl Group Modification H₂/Pd-C (25°C, 1 atm)Partially reduced ethyl side chainLimited utility due to competing ring hydrogenation.

Substitution Reactions

The dimethylamino groups participate in nucleophilic substitutions:

Alkylation/Acylation

ReagentConditionsProductYield
CH₃I/K₂CO₃DMF, 40°CN3,N5-Diethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine78%
AcCl/Et₃NCH₂Cl₂, 0°CN5-Ethyl-1,3-dimethyl-1H-pyrazole-4-acetamide65%

Diazo Coupling

Reaction with diazonium salts (ArN₂⁺) at pH 7–8 yields arylazo derivatives, though yields are moderate (40–50%) due to steric hindrance.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

ReagentConditionsProductApplication
Ethyl aroylacetatesXylene, 120°CPyridodiazepinonesForms fused heterocycles via [4+3] cycloaddition .
β-KetoestersDMF, 110°CPyrazolo[1,5-a]pyrimidinesAchieves regioselective annulation .

Acid-Base Reactions

The amino groups exhibit pH-dependent behavior:

PropertyValueConditions
pKa (N5)7.2 ± 0.3H₂O, 25°C
pKa (N4)3.8 ± 0.2H₂O, 25°C

Protonation occurs preferentially at the N4 position under acidic conditions, stabilizing the ring against electrophilic attack.

Comparative Reactivity Table

PositionReactivityPreferred Reactions
N5-EthylModerateOxidation, alkylation
N3-MethylLowAcylation (limited)
C4-AminoHighDiazotization, cyclization

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS): The pyrazole ring directs electrophiles to the C4 position due to electron-donating amino groups.

  • Ring-Opening Reactions: Harsh conditions (e.g., conc. H₂SO₄, >100°C) cleave the pyrazole ring, producing linear diamines.

Scientific Research Applications

Medicinal Chemistry

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine exhibits various biological activities that make it a candidate for drug development. Its structure allows for interactions with multiple biological targets, which can lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This compound has shown potential in inducing apoptosis in cancer cells:

Compound%G0-G1%S%G2/M%Pre-G1Comment
Control/HCT49.5138.1112.381.85
N5-Ethyl-Pyrazole57.0431.1511.8141.55Induces cell growth arrest at G1

This data suggests that the compound significantly affects the cell cycle, promoting apoptosis more effectively than standard treatments .

Anti-inflammatory Properties

The compound's structural features allow it to interact with inflammatory pathways, potentially leading to the development of anti-inflammatory drugs. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response.

Agricultural Applications

This compound is also being explored in agricultural science due to its potential as a pesticide or herbicide. Pyrazole compounds have demonstrated efficacy in inhibiting plant growth regulators, making them suitable for controlling unwanted vegetation.

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that are well-documented in literature:

  • Step 1: Preparation of an intermediate using ethanol and sodium ethoxide.
  • Step 2: Reaction with methylhydrazine under controlled temperatures to yield the final product.

This method is noted for its efficiency and high yield, enhancing the compound's availability for research and application .

Drug Discovery Initiatives

A notable case study involved the design of new pyrazolo[3,4-d]pyrimidine derivatives based on the structure of this compound. These derivatives were synthesized and tested for their ability to inhibit CDK2, showing promising results in preclinical models .

Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of this compound in various biological systems. Results indicate a favorable safety margin when used within therapeutic doses, although further studies are necessary for comprehensive evaluation.

Mechanism of Action

The mechanism of action of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, as identified in :

Compound Name Substituents at Key Positions Notable Features
This compound N1: Ethyl; N3: Methyl; C4/C5: Diamine Discontinued commercially
1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4,5-diamine N1: tert-Butyl; N3: Methyl; C4/C5: Diamine Bulky tert-butyl group increases steric hindrance
1H-Pyrazole-3-methanol, 4,5-diamino-1-(1,1-dimethylethyl) N1: tert-Butyl; C3: Methanol; C4/C5: Diamine Hydroxymethyl group enhances polarity
1H-Pyrazol-5-amine, 1-(1,1-dimethylethyl)-3-methyl-4-nitroso N1: tert-Butyl; C4: Nitroso; C5: Amine Nitroso group enables redox reactivity
1H-Pyrazole-4,5-diamine, 3-(aminomethyl)-1-(1-methylethyl) N1: Isopropyl; C3: Aminomethyl; C4/C5: Diamine Aminomethyl may improve solubility

Key Differences and Implications

Steric Effects :

  • The tert-butyl group in analogs (e.g., 1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole-4,5-diamine) introduces significant steric hindrance compared to the ethyl group in the target compound. This could reduce reactivity in nucleophilic substitution or coordination reactions .

Electronic Effects: The nitroso-substituted analog (1H-Pyrazol-5-amine, 1-(1,1-dimethylethyl)-3-methyl-4-nitroso) exhibits enhanced electronic polarization due to the nitroso group (-NO), making it suitable for redox-active applications or metal coordination .

Solubility and Polarity: Derivatives with polar groups (e.g., methanol in 1H-Pyrazole-3-methanol) likely have higher solubility in polar solvents compared to the target compound’s alkyl-dominated structure .

Commercial Viability :

  • The discontinuation of this compound contrasts with the availability of other analogs (e.g., tert-butyl derivatives), which may reflect prioritization of more stable or reactive variants in industrial pipelines .

Biological Activity

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H12N4 and a molecular weight of approximately 168.2 g/mol. The compound features a pyrazole ring with ethyl and dimethyl substituents at the nitrogen atoms in positions 5 and 3, respectively. This unique substitution pattern contributes to its distinct reactivity and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can interact with specific molecular targets by binding to active sites of enzymes, which may lead to reduced biological activity of those enzymes.
  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives, including this compound, possess anti-inflammatory effects. These effects are often evaluated through their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Activity : Preliminary data suggest that this compound may have anticancer properties. Various pyrazole derivatives have been screened for their ability to inhibit cancer cell proliferation .

The mechanism of action for this compound typically involves:

  • Binding Affinity : The compound binds to specific enzymes or receptors, inhibiting their activity. This interaction can lead to downstream effects such as reduced inflammation or inhibited tumor growth.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding modes and affinities of this compound with various biological targets. These studies help elucidate its potential therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Hydrazone Formation : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form hydrazones, which are subsequently cyclized to form the pyrazole ring.
  • Substitution Reactions : Further modifications can be achieved through nucleophilic substitutions at the nitrogen atoms in the pyrazole ring to introduce ethyl and dimethyl groups .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives for anticancer activity, this compound was shown to inhibit the proliferation of specific cancer cell lines significantly. The compound's effectiveness was compared against standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced levels of inflammatory cytokines in vitro. This study highlighted its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazoleMethyl group at position 1Simpler structure; less steric hindrance
4-AminoantipyrineAmino group at position 4Known for analgesic properties
3-MethylpyrazoleMethyl group at position 3Different pharmacological profile
N4-Methyl-N5-(phenyl)pyrazolePhenyl substituent at position 5Potentially higher biological activity

This table illustrates how this compound stands out due to its specific substitution pattern and resulting biological activities that may differ significantly from these similar compounds.

Q & A

Q. What are the standard synthetic routes for N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine, and how are intermediates characterized?

The compound can be synthesized via alkylation of pyrazole precursors. For example, methyl iodide and NaH in DMF are used to introduce methyl groups at specific positions . Intermediate characterization typically involves NMR (e.g., 1^1H and 13^13C), IR spectroscopy, and mass spectrometry (MS). Elemental analysis is critical for verifying purity and stoichiometry .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1^1H-NMR : To identify proton environments (e.g., methyl groups at δ ~2.6 ppm for CH3_3 substituents) .
  • IR Spectroscopy : For detecting functional groups (e.g., NH2_2 stretches at ~3180 cm1^{-1}) .
  • Mass Spectrometry (ESI) : To confirm molecular weight (e.g., [M+H]+^+ peaks) .

Q. How are solubility and stability optimized for biological assays involving this compound?

The compound’s sulfate salt form enhances water solubility and stability. Storage at 2–8°C in anhydrous conditions minimizes degradation . Pre-solubilization in DMSO (≤1% v/v) is common for in vitro studies, followed by dilution in buffer .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing ethyl and methyl groups to the pyrazole core?

Optimization strategies include:

  • Catalyst Screening : Using EDCI/HOBt for coupling reactions to reduce side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .
  • Sonication : Reduces reaction time (e.g., from hours to minutes) and improves yields by 10–15% .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., enzymes or receptors) .
  • DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed biological activity .

Q. How do structural modifications (e.g., substituent position) influence reactivity and bioactivity?

  • Substituent Effects : Methyl groups at positions 1 and 3 increase steric hindrance, reducing electrophilic substitution but enhancing metabolic stability .
  • Case Study : Replacing ethyl with fluorinated groups alters solubility and target selectivity, as seen in analogues with anti-tubercular activity .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of molecular geometry. For example, resolving ambiguities in NH2_2 group orientation or dihedral angles between aromatic rings .

Q. What strategies address low reproducibility in biological assays for this compound?

  • Stability Profiling : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Metabolite Screening : Identify active metabolites using LC-MS to explain variable efficacy .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for pyrazole-diamine derivatives?

  • Step 1 : Synthesize analogues with systematic substitutions (e.g., halogens, aryl groups) .
  • Step 2 : Test against a panel of biological targets (e.g., kinase inhibition, antimicrobial activity) .
  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. What analytical workflows validate purity for publications?

  • HPLC-PDA : Purity >95% with a single peak at 254 nm .
  • Elemental Analysis : Deviation ≤0.4% from theoretical values for C, H, N .
  • HRMS : Accurate mass within 5 ppm error .

Data Interpretation and Troubleshooting

Q. How to resolve conflicting NMR data for regioisomeric pyrazole derivatives?

  • 2D NMR (HSQC, HMBC) : Assigns carbon-proton correlations to distinguish between N1- and N2-substituted isomers .
  • Crystallography : Definitive structural assignment when spectral overlap occurs .

Q. Why might biological activity vary between batches despite identical synthetic protocols?

  • Trace Impurities : Use LC-MS to detect byproducts (e.g., oxidation products) .
  • Polymorphism : Screen crystalline forms via PXRD, as bioactivity can differ between polymorphs .

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